Lipophilicity Shift: Calculated clogP Difference vs. Des‑Isobutyryl Analog
The target compound displays a calculated clogP of 2.38 [1]. In contrast, the structurally closest des‑isobutyryl analog, 4‑(2‑oxopiperidin‑1‑yl)benzonitrile, has a significantly lower computed logP of approximately 1.3–1.5 (based on a consensus of physicochemical calculators, as no single authoritative experimental value is available) [2]. The difference of ~0.9–1.1 log units is expected to translate to roughly an 8‑ to 12‑fold higher octanol/water partition coefficient for the isobutyryl compound.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP 2.38 |
| Comparator Or Baseline | 4-(2-Oxopiperidin-1-yl)benzonitrile, estimated clogP ~1.3–1.5 |
| Quantified Difference | ΔclogP ≈ +0.9 to +1.1 (estimated 8‑ to 12‑fold increase in partition coefficient) |
| Conditions | Calculated via in silico consensus approach; no experimental logP available for either compound |
Why This Matters
A logP difference of ≥1 unit can alter passive membrane permeability and non‑specific binding, making the target compound a preferred choice when a more lipophilic scaffold is required for blood‑brain barrier penetration or hydrophobic target engagement.
- [1] European Chemical Biology Database (ECBD), Compound EOS79916: calculated properties (accessed 2026-05-10). https://sildrug.ibb.waw.pl/ecbd/EOS79916/ View Source
- [2] PubChem, 4-(2-Oxopiperidin-1-yl)benzonitrile (CID 2736894), XLogP3 value (accessed 2026-05-10). https://pubchem.ncbi.nlm.nih.gov/ View Source
